molecular formula C13H11ClN2O4 B8094741 CID 23723895

CID 23723895

Cat. No.: B8094741
M. Wt: 294.69 g/mol
InChI Key: RIQVDGHIUAGSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 23723895 is a useful research compound. Its molecular formula is C13H11ClN2O4 and its molecular weight is 294.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzo[c]quinolizin-11-ium-9-amine;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2.ClHO4/c14-11-6-4-10-5-7-12-3-1-2-8-15(12)13(10)9-11;2-1(3,4)5/h1-9,14H;(H,2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQVDGHIUAGSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+]2C(=C1)C=CC3=C2C=C(C=C3)N.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Q & A

Q. How to design experiments for evaluating Transformer-based models in NLP tasks?

  • Methodological Answer : Experimental design should include:
  • Objective Definition : Specify the task (e.g., translation, parsing) and metrics (BLEU, F1, accuracy) .
  • Dataset Selection : Use standardized benchmarks (e.g., WMT for translation, GLUE for language understanding) to ensure comparability .
  • Architecture Configuration : Compare attention mechanisms, layer depth, and parallelization efficiency against baselines (e.g., RNNs, CNNs) .
  • Training Protocols : Report batch size, optimizer settings, and hardware details (e.g., 8 GPUs for 3.5 days in the Transformer study) .
  • Statistical Validation : Use cross-validation or multiple random seeds to address variability .

What are the key methodological considerations when formulating research questions for deep learning studies?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions . For example:
  • Complexity : Avoid yes/no questions; instead, ask, "How do bidirectional attention mechanisms in BERT improve cross-task generalization compared to unidirectional models?" .
  • Gap Identification : Conduct a systematic literature review to pinpoint unresolved issues (e.g., undertraining in early BERT implementations) .

Q. How to conduct a literature review for identifying gaps in Transformer model applications?

  • Methodological Answer :
  • Source Selection : Prioritize peer-reviewed journals and conference proceedings (e.g., NeurIPS, ACL) .
  • Keyword Strategy : Combine terms like "attention mechanisms," "pretraining," and "task-specific fine-tuning" .
  • Contradiction Analysis : Compare findings across studies (e.g., BERT’s bidirectional vs. RoBERTa’s dynamic masking) .

Advanced Research Questions

Q. How to optimize hyperparameters in Transformer-based models to address undertraining issues?

  • Methodological Answer :
  • Grid Search : Systematically test learning rates (e.g., 1e-5 to 3e-4), batch sizes, and dropout rates .
  • Dynamic Masking : Implement RoBERTa’s approach to improve pretraining robustness .
  • Training Duration : Extend training cycles beyond standard benchmarks (e.g., 100k steps vs. BERT’s 40k) .
  • Resource Allocation : Use distributed training frameworks (e.g., TensorFlow/PyTorch) to manage computational costs .

Q. What strategies resolve contradictions between bidirectional (BERT) and robustly optimized (RoBERTa) pretraining approaches?

  • Methodological Answer :
  • Ablation Studies : Isolate variables (e.g., static vs. dynamic masking) to quantify their impact .
  • Cross-Validation : Evaluate models on diverse tasks (e.g., GLUE, SQuAD) to identify task-specific strengths .
  • Meta-Analysis : Aggregate results from multiple pretraining regimes to derive generalizable insights .

Q. How to analyze dataset biases affecting reproducibility in NLP research?

  • Methodological Answer :
  • Bias Audits : Use tools like Language Interpretability Tool (LIT) to detect demographic or syntactic biases .
  • Data Augmentation : Apply adversarial examples or synthetic data to test model robustness .
  • Ethical Frameworks : Align data collection with ethical guidelines (e.g., informed consent for human-authored text) .

Methodological Resources

  • Experimental Design : Refer to the Transformer’s encoder-decoder architecture and BERT’s pretraining protocols .
  • Contradiction Analysis : Use RoBERTa’s replication study for hyperparameter tuning .
  • Ethical Compliance : Follow international publishing standards (e.g., COPE guidelines) for data and authorship .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.